molecular formula C22H29NO2 B541621 Ro 25-6981 CAS No. 169274-78-6

Ro 25-6981

Cat. No.: B541621
CAS No.: 169274-78-6
M. Wt: 339.5 g/mol
InChI Key: WVZSEUPGUDIELE-HTAPYJJXSA-N
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Mechanism of Action

Target of Action

Ro 25-6981 is a potent, selective, and activity-dependent antagonist of NMDA (N-methyl-D-aspartic acid) receptors that contain the NR2B subunit . The NR2B subunit of NMDA receptors plays a crucial role in learning and memory processes .

Mode of Action

This compound interacts with its targets in an activity-dependent manner . It binds to the TMD region of the NMDA receptor, which is considered a potential target to treat depression . The binding affinity of this compound to the TMD region of the NMDA receptor is stronger than other drugs, suggesting its potential effective inhibitory effect . Critical binding-site residues at the active site include Leu124 and Met63, which contribute the most to the binding energy .

Biochemical Pathways

This compound affects the glutamatergic neurotransmitter system . By blocking the NMDA receptors that contain the NR2B subunit, it can modulate the function of these receptors and influence the downstream effects related to learning, memory, and potentially depression .

Pharmacokinetics

The metabolic prediction data showed glucuronidation and sulfation as potential metabolic pathways .

Result of Action

This compound has shown anticonvulsant and anti-Parkinsonian activity . It has been found to be effective against PTZ-induced seizures in infantile rats, specifically suppressing the tonic phase of the generalized tonic–clonic seizures . It also shows significant analgesic effects on incision pain in rats and effectively attenuates postoperative hyperalgesia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its anticonvulsant action is age- and activation-dependent . It’s more effective in early postnatal development . .

Biochemical Analysis

Biochemical Properties

Ro 25-6981 interacts with NMDA receptors, specifically those containing the NR2B subunit . The IC50 values are 0.009 and 52 μM for cloned receptor subunit combinations NR1C/NR2B and NR1C/NR2A, respectively . This indicates a high degree of selectivity for NR2B-containing receptors .

Cellular Effects

This compound has been shown to have neuroprotective actions in vivo and in vitro . It protects cultured cortical neurons against glutamate toxicity and combined oxygen and glucose deprivation . It also has been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking NMDA receptors that contain the NR2B subunit . This blockade is activity-dependent, meaning it occurs when the NMDA receptor is activated . The binding affinity of this compound to the TMD region of the NMDA receptor is strong, suggesting an effective inhibitory effect .

Temporal Effects in Laboratory Settings

This compound has been shown to have long-term effects on cellular function in in vitro or in vivo studies . It has been found to be stable under various experimental conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in a study using a PTZ model in infantile rats, this compound exhibited anticonvulsant effects .

Metabolic Pathways

The metabolic prediction data showed glucuronidation and sulfation as potential metabolic pathways .

Transport and Distribution

It is known that this compound can cross the blood-brain barrier, which allows it to exert its effects on NMDA receptors in the brain .

Subcellular Localization

It is known to interact with NMDA receptors, which are typically located at the postsynaptic density of neurons

Preparation Methods

Ro-25-6981 can be synthesized through a multi-step process involving the following key steps:

Chemical Reactions Analysis

Ro-25-6981 undergoes various chemical reactions, including:

    Oxidation: Ro-25-6981 can be oxidized to form corresponding oxides under specific conditions.

    Reduction: The compound can be reduced to form its reduced derivatives.

    Substitution: Ro-25-6981 can undergo substitution reactions, where one functional group is replaced by another.

    Hydrolysis: The compound can be hydrolyzed to form its hydrolyzed products

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Ro-25-6981 is unique in its high selectivity and potency for the NR2B subunit of the NMDA receptor. Similar compounds include:

Ro-25-6981’s unique selectivity for the NR2B subunit makes it a valuable tool for studying the specific roles of this receptor subtype in various physiological and pathological processes.

Properties

IUPAC Name

4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18/h2-10,17,19,22,24-25H,11-16H2,1H3/t17-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZSEUPGUDIELE-HTAPYJJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169274-78-6
Record name (αR,βS)-α-(4-Hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169274-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Ro 25-6981 acts as a highly potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit. [, , , , , ]

A: this compound binds to the GluN2B subunit of NMDA receptors, preventing the binding of agonists like glutamate and blocking the receptor's activity. This interaction is activity-dependent, meaning this compound exhibits higher affinity for activated receptors. [, , , ]

ANone: Blocking GluN2B-containing NMDA receptors can lead to a variety of effects depending on the brain region and neuronal circuit involved. Some observed effects include:

  • Reduced neuronal excitability: By inhibiting excitatory glutamate transmission, this compound can decrease the overall excitability of neuronal networks. [, , ]
  • Modulation of synaptic plasticity: GluN2B-containing NMDA receptors play a crucial role in synaptic plasticity processes like long-term potentiation (LTP) and long-term depression (LTD). This compound has been shown to inhibit the induction of LTD and, under certain conditions, enhance LTP. [, , ]
  • Neuroprotection: By blocking excitotoxic glutamate signaling through GluN2B-containing NMDA receptors, this compound has shown neuroprotective potential in various models of neuronal injury. [, , ]
  • Alterations in intracellular signaling: Blocking GluN2B-containing NMDA receptors can impact downstream intracellular signaling pathways, including ERK1/2 and CaMKIIα, which are involved in various cellular processes like neuronal survival and plasticity. [, , ]

ANone: The molecular formula of this compound is C23H31NO2, and its molecular weight is 353.5 g/mol.

ANone: this compound is primarily recognized for its antagonist activity at NMDA receptors and does not exhibit catalytic properties.

A: Yes, computational studies have been conducted using techniques like ligand-protein docking and molecular dynamics simulations to investigate the binding affinity and mechanism of this compound with NMDA receptors. []

A: While the provided articles do not directly explore the SAR of this compound, research on related GluN2B antagonists suggests that modifications to the aromatic ring, piperidine ring, and linker region can significantly affect binding affinity, selectivity, and pharmacological properties. [, ]

A: Researchers have employed various administration routes for this compound, including intraperitoneal, intracerebroventricular, intrathecal, and microdialysis, suggesting the feasibility of different formulations. [, , , , , , , , , ]

ANone: While specific SHE regulations are not discussed, researchers handle this compound with appropriate safety precautions in laboratory settings, highlighting the importance of responsible handling practices.

ANone: this compound has demonstrated efficacy in various in vitro and in vivo models, including:

  • Protection against glutamate toxicity in cultured neurons. []
  • Reduction of infarct size and neurological deficits in rat models of cerebral ischemia-reperfusion injury. []
  • Analgesic effects in rat models of neuropathic pain, incisional pain, and inflammatory pain. [, , , , ]
  • Reversal of behavioral abnormalities in a rat model of dietary zinc restriction. []
  • Inhibition of conditioned fear expression in a rat model of post-traumatic stress disorder. []
  • Modulation of visceral pain responses in a rat model of visceral hypersensitivity. []
  • Impairment of motor learning in a mouse model of rotarod performance. []

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